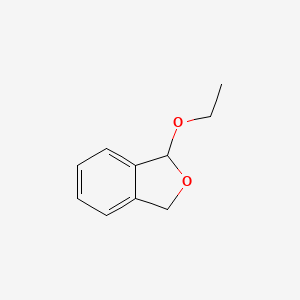

1-Ethoxy-1,3-dihydroisobenzofuran

説明

1-Ethoxy-1,3-dihydroisobenzofuran is a heterocyclic compound featuring a fused benzene and furan ring system, with an ethoxy substituent at the C-1 position. This compound belongs to the broader class of 1,3-dihydroisobenzofurans, which are characterized by their partially saturated furan rings and diverse substitution patterns. The ethoxy group introduces steric and electronic effects that influence its physicochemical properties and reactivity, distinguishing it from hydroxyl- or methoxy-substituted analogs.

特性

CAS番号 |

75802-19-6 |

|---|---|

分子式 |

C10H12O2 |

分子量 |

164.20 g/mol |

IUPAC名 |

1-ethoxy-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C10H12O2/c1-2-11-10-9-6-4-3-5-8(9)7-12-10/h3-6,10H,2,7H2,1H3 |

InChIキー |

AYFBSBRAARJRRH-UHFFFAOYSA-N |

正規SMILES |

CCOC1C2=CC=CC=C2CO1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dihydroisobenzofuran can be synthesized through several methods. One common approach involves the intramolecular hydroalkoxylation of aromatic alkynols. This method is efficient and transition-metal-free, utilizing cesium carbonate as a promoter . Another method involves the use of gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness .

化学反応の分析

Types of Reactions: 1-Ethoxy-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of hydride sources under controlled conditions.

Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles, depending on the desired product.

Major Products:

科学的研究の応用

1-Ethoxy-1,3-dihydroisobenzofuran has several scientific research applications:

作用機序

The mechanism by which 1-ethoxy-1,3-dihydroisobenzofuran exerts its effects involves interactions with various molecular targets and pathways. For instance, its radical scavenging activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is influenced by the compound’s electronic structure and the presence of functional groups that facilitate these interactions .

類似化合物との比較

Structural and Functional Group Variations

1-Methoxy-1,3-dihydroisobenzofuran ()

- Substituent : Methoxy group at C-1.

- Synthesis : Produced via electrochemical methods, yielding 15.5% 1-methoxy derivative alongside dimethoxy and tetramethoxy analogs.

1,5,6,7-Tetrahydroxy-8-methyl-1,3-dihydroisobenzofuran ()

- Substituents : Hydroxyl groups at C-1, C-5, C-6, C-7 and a methyl group at C-6.

- Bioactivity : Exhibits cytotoxicity against cancer cell lines (e.g., IC50 values < 80 µM for breast cancer) .

- Key Difference : Hydroxyl groups enhance hydrogen-bonding capacity, likely improving interactions with biological targets but reducing lipophilicity compared to ethoxy-substituted analogs.

4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran ()

- Substituents : Hydroxyl (C-4, C-6), methoxy (C-5), and methyl (C-7).

- Bioactivity : Demonstrates antioxidant activity (EC50 = 22 µM in DPPH assays) .

- Key Difference: Multiple oxygenated substituents create a redox-active scaffold, contrasting with the single ethoxy group’s electron-donating but non-redox-active nature.

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid ()

- Substituents: Oxo group at C-3 and an amino-linked benzoic acid moiety.

- Applications: Potential in drug design due to hydrogen-bonding and acidic functionalities .

- Key Difference : The oxo group introduces electron-withdrawing effects, altering reactivity compared to ethoxy’s electron-donating properties.

Table 1: Bioactivity Comparison of Selected 1,3-Dihydroisobenzofuran Derivatives

Key Observations :

- Hydroxyl and methoxy groups at multiple positions enhance bioactivity (e.g., cytotoxicity, antioxidant effects) but may limit bioavailability due to high polarity.

- Ethoxy substitution could balance lipophilicity and metabolic stability, though direct activity data is lacking in the evidence.

Physicochemical Properties

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Steric Bulk | Polarity |

|---|---|---|---|

| Ethoxy (C-1) | Electron-donating | Moderate | Moderate |

| Methoxy (C-1) | Electron-donating | Low | Moderate |

| Hydroxyl (C-1) | Electron-donating | Low | High |

| Oxo (C-3) | Electron-withdrawing | N/A | High |

- Ethoxy’s moderate bulk and electron-donating nature may enhance membrane permeability compared to hydroxylated analogs.

生物活性

1-Ethoxy-1,3-dihydroisobenzofuran (CAS No. 75802-19-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 176.21 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 75802-19-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research conducted on various cancer cell lines has demonstrated that this compound induces cytotoxic effects, leading to reduced cell viability and proliferation.

Case Studies

- In Vitro Studies : In a study involving human breast carcinoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspases .

- In Vivo Studies : Animal models treated with this compound exhibited a marked reduction in tumor size compared to control groups. Histological analysis revealed significant necrosis within tumor tissues, suggesting effective tumor suppression mechanisms .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing further cellular division and growth .

- Reactive Oxygen Species (ROS) Production : It has been suggested that the compound may increase ROS levels within cells, contributing to oxidative stress and enhancing its cytotoxic effects against cancer cells .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds known for their biological activity.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methyl-6-phenylpyrimidine | Anticancer | Tyrosine kinase inhibition |

| 4-Hydroxycoumarin | Antimicrobial | DNA intercalation |

| Curcumin | Anti-inflammatory | NF-kB pathway inhibition |

This comparison highlights the unique properties of this compound in terms of its specific mechanisms of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。